Benzo[a]pyrenetetrol II 1-d8
Description
Properties
Molecular Formula |
C₂₀H₈D₈O₄ |
|---|---|
Molecular Weight |
328.39 |
Synonyms |
(7α,8β,9α,10β)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol-d8; (±)-Benzo[a]pyrene-r-7,t-8,c-9,t-10-tetrahydrotetrol-d8; 7,9/8,10-Tetrahydroxytetrahydrobenzo[a]pyrene-d8; 7β,8α,9β,10α-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-d8 |
Origin of Product |
United States |
Ii. Mechanistic Investigations Involving Benzo a Pyrenetetrol Ii 1 D8
Elucidation of Benzo[a]pyrene (B130552) Diol Epoxide Hydrolysis Pathways
The primary deactivation route for the highly reactive BPDE in aqueous environments is hydrolysis, which leads to the formation of benzo[a]pyrene tetrols (BPTs). This process is a critical competitor to the reaction of BPDE with biological macromolecules like DNA. acs.org The hydrolysis of BPDE is not a simple, single-pathway reaction but involves the formation of multiple stereoisomers through complex chemical intermediates.
Formation of Stereoisomeric Tetrols: cis- and trans-Configurations
The hydrolysis of anti-BPDE, a major carcinogenic metabolite, results in the formation of two primary stereoisomeric tetrols: a trans-tetrol (7r,8t,9t,10c-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene) and a cis-tetrol (7r,8t,9t,10t-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene). pnas.orgpnas.org Under low salt conditions, the hydrolysis products are predominantly the trans-tetrol. pnas.orgpnas.org In addition to the tetrols derived from anti-BPDE, studies have also detected tetrols originating from the hydrolysis of syn-BPDE, such as B[a]P-7,9/8,10 and B[a]P-7,9,10/8 tetrols, indicating multiple metabolic pathways are active in biological systems. oup.com Further research has identified the potential for epimerization, where known tetrols can convert into other stereoisomers under acidic conditions, suggesting a dynamic equilibrium between different forms. nih.gov
Role of Carbocation Intermediates in Hydrolysis Kinetics
The rate-determining step for both the hydrolysis of BPDE and its reaction with DNA (alkylation) is the formation of a carbocation intermediate via an SN1 mechanism. pnas.orgpnas.orgnih.gov This highly reactive electrophilic intermediate is the precursor to both tetrols (from reaction with water) and DNA adducts (from reaction with nucleophilic sites on DNA). nih.gov The hydrolysis rate is influenced by pH, with the observed rate constant being a sum of a spontaneous, pH-independent component and an acid-catalyzed component. capes.gov.br DNA itself can catalyze the hydrolysis of BPDE. It does this by creating localized acidic domains at its surface, which increases the concentration of hydronium ions and facilitates the protonation of the epoxide ring to form the carbocation intermediate. capes.gov.br
Influence of Environmental Modifiers on Tetrol Stereochemistry and Yield
The stereochemical outcome of BPDE hydrolysis is significantly influenced by environmental factors.
Halide Ions : Halide ions (Cl⁻, Br⁻, I⁻) can catalyze an alternative reaction pathway that is distinct from the SN1 carbocation route. pnas.orgnih.gov This pathway proceeds through a trans-halohydrin intermediate, which then undergoes an SN2 displacement by a nucleophile (like water) to form a cis product with high preference. pnas.orgpnas.org The catalytic efficiency of the halides follows the order of their nucleophilicity: I⁻ > Br⁻ > Cl⁻ >> F⁻. nih.gov This halide-catalyzed mechanism dramatically increases the yield of cis-tetrols compared to the carbocation pathway. pnas.orgpnas.org
Temperature : Increasing the reaction temperature has been shown to increase the fraction of cis products from BPDE hydrolysis, suggesting the carbocation pathway is influenced by thermal conditions. pnas.org
Buffers and Salts : The composition of the reaction medium also plays a role. Non-halide salts can slightly increase the cis/trans product ratio, while buffers like phosphate (B84403) can decrease this ratio. pnas.orgnih.gov
The table below summarizes the effect of sodium chloride concentration on the formation of cis adducts from the reaction of anti-BPDE with the model nucleophile deoxyadenosine (B7792050), illustrating a similar mechanistic influence on alkylation as seen in hydrolysis.
| Substrate | Chloride Concentration (mM) | Fraction of cis Adducts |
| anti-BPDE | 0 | 0.33 |
| trans-BPDCH | 0 | 0.67 |
| anti-BPDE | 35-40 (midpoint) | Increased |
| trans-BPDCH | 35-40 (midpoint) | Increased |
| anti-BPDE & trans-BPDCH* | 1000 | 0.88 |
*trans-BPDCH refers to the trans chlorohydrin of anti-BPDE, the intermediate in the chloride-catalyzed pathway. (Data sourced from a study on deoxyadenosine adducts, which reflects the competitive alkylation pathway.) pnas.org
Competitive Pathways of Benzo[a]pyrene Diol Epoxide Reactions
In a biological environment, BPDE faces a crucial choice between two competing reaction pathways: hydrolysis, a detoxification route leading to tetrols, and nucleophilic alkylation of cellular macromolecules, which can lead to carcinogenesis.
Hydrolysis Versus Nucleophilic Alkylation Mechanisms
Hydrolysis and nucleophilic alkylation both proceed from the common carbocation intermediate formed in the rate-determining SN1 reaction. nih.govnih.gov However, only a small fraction of BPDE, typically 10% or less, covalently binds to DNA to form adducts. acs.org The majority of the BPDE is detoxified through hydrolysis to form tetrols. acs.org The presence of strong nucleophiles, such as the exocyclic amino groups in DNA bases, favors the alkylation reaction, while in the absence of such nucleophiles, the weak nucleophile water leads to hydrolysis. pnas.org The halide-catalyzed pathway also influences this competition, increasing the proportion of cis products for both hydrolysis and alkylation reactions. pnas.orgnih.gov The reaction with stronger nucleophiles tends to produce a higher proportion of cis products compared to the reaction with water. pnas.org
Kinetic Modeling of Tetrol Formation in Relation to Adduct Formation
Kinetic models have been developed to better understand the partitioning of BPDE between hydrolysis and DNA adduction. One supported model proposes that the carbocation intermediate exists in two distinct physical domains: one where the BPDE molecule is intercalated within the DNA helix, and another where it is physically bound to the exterior of the helix. nih.gov This partitioning affects the subsequent reactions, with the intercalated state being more likely to lead to adduct formation. Physiologically based kinetic (PBK) modeling is another approach used to translate in vitro data on adduct and tetrol formation into predictions of in vivo dose-response curves, providing a framework to understand these competitive pathways within a whole organism. researchgate.net These models help to quantify the rates of formation for both tetrols and DNA adducts, providing insight into the factors that determine whether BPDE is detoxified or initiates a carcinogenic event. nih.gov
Enzymatic Systems in Benzo[a]pyrene Metabolism Leading to Tetrol Precursors
The biotransformation of benzo[a]pyrene into its ultimate carcinogenic forms is a multi-step process primarily orchestrated by Phase I metabolizing enzymes. frontiersin.org The initial activation involves the oxidation of the B[a]P molecule to form epoxide intermediates. researchgate.netnih.gov These epoxides can then undergo further enzymatic transformations, leading to the formation of dihydrodiols and subsequently diol epoxides, which are the immediate precursors to benzo[a]pyrenetetrols. inchem.orgosti.gov
Cytochrome P450 Monooxygenase Involvement in Diol Epoxide Generation
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of B[a]P. nih.govinchem.org Specifically, CYP1A1 and CYP1B1 are the primary enzymes responsible for the metabolic activation of B[a]P. osti.govresearchgate.net These enzymes catalyze the formation of B[a]P-7,8-epoxide from the parent compound. oup.comoup.com
Subsequent to the initial epoxidation, the resulting B[a]P-7,8-epoxide is a substrate for further metabolism. The most critical step in the pathway leading to the ultimate carcinogen is the second oxidation of the B[a]P-7,8-dihydrodiol (formed by the action of epoxide hydrolase) by CYP enzymes. oup.com This reaction generates the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). researchgate.netmdpi.com There are two main stereoisomers of BPDE, the syn- and anti-diol epoxides, both of which can lead to the formation of tetrols upon hydrolysis. researchgate.netsmolecule.com
Studies using recombinant human CYP enzymes have demonstrated the varying efficiencies of different isoforms in metabolizing B[a]P and its dihydrodiol precursor. CYP1A1 exhibits the highest activity in metabolizing B[a]P to various products, including the precursors of tetrols. nih.govnih.gov While CYP1B1 also contributes significantly to this metabolic activation, its rate of diol epoxide formation is generally lower than that of CYP1A1. oup.comnih.gov Other CYP isoforms, such as CYP1A2, 2C8, 2C9, 2C19, and 3A4, also participate in B[a]P metabolism, although to a lesser extent. nih.gov The relative contribution of these enzymes can vary depending on the tissue and individual genetic polymorphisms. oup.com
Table 1: Relative Activity of Human Cytochrome P450 Isoforms in the Metabolism of Benzo[a]pyrene and its Metabolites
| CYP Isoform | Substrate | Key Metabolite Formed | Relative Activity | Reference |
| CYP1A1 | Benzo[a]pyrene | B[a]P-7,8-epoxide | High | nih.govnih.gov |
| CYP1A1 | B[a]P-7,8-dihydrodiol | B[a]P-diol epoxides | High | nih.govnih.gov |
| CYP1B1 | Benzo[a]pyrene | B[a]P-7,8-epoxide | Moderate | oup.comnih.gov |
| CYP1B1 | B[a]P-7,8-dihydrodiol | B[a]P-diol epoxides | Moderate | oup.comnih.gov |
| CYP1A2 | Benzo[a]pyrene | 3-hydroxy-B[a]P, dihydrodiols | Moderate | nih.gov |
| CYP1A2 | B[a]P-7,8-dihydrodiol | Tetrols (from diol epoxides) | Moderate | nih.gov |
| CYP2C9 | Benzo[a]pyrene | 3-hydroxy-B[a]P, 7,8-diol | Moderate | nih.gov |
| CYP3A4 | Benzo[a]pyrene | 3-hydroxy-B[a]P, dihydrodiols | Moderate | nih.gov |
| CYP3A4 | B[a]P-7,8-dihydrodiol | Tetrols (from diol epoxides) | Moderate | nih.gov |
Epoxide Hydrolase Catalysis in Dihydrodiol and Tetrol Formation
Following the initial oxidation of benzo[a]pyrene by cytochrome P450 enzymes to form arene oxides, microsomal epoxide hydrolase (mEH) plays a crucial catalytic role. inchem.org This enzyme facilitates the hydration of the highly reactive epoxide intermediates to form trans-dihydrodiols. inchem.orgsmolecule.com Specifically, mEH converts B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol, a key proximate carcinogen. oup.comoup.com
The formation of B[a]P-7,8-dihydrodiol is a critical step, as this metabolite is the direct substrate for the second epoxidation reaction catalyzed by CYP enzymes, which generates the ultimate carcinogenic diol epoxides. inchem.orgacs.org The addition of purified epoxide hydrolase to in vitro metabolism systems has been shown to significantly increase the formation of B[a]P-dihydrodiols, particularly the B[a]P-7,8-dihydrodiol. inchem.org
The diol epoxides themselves are unstable and can be hydrolyzed to form benzo[a]pyrenetetrols. inchem.org This hydrolysis can occur spontaneously, but the process is facilitated by the chemical environment. smolecule.com The hydrolysis of the diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide, leads to the formation of a mixture of tetrols, including (±)-B[a]P-r-7,t-8,c-9,c-10-tetrahydrotetrol (RTCC), (±)-B[a]P-r-7,t-8,c-9,t-10-tetrahydrotetrol (RTCT), (±)-B[a]P-r-7,t-8,t-9,c-10-tetrahydrotetrol (RTTC), and (±)-B[a]P-r-7,t-8,t-9,t-10-tetrahydrotetrol (RTTT). oup.com
Contributions of Aldo-Keto Reductases to Metabolic Diversion Pathways
While the cytochrome P450 and epoxide hydrolase pathway is the primary route for the formation of diol epoxides, other enzymatic systems can influence the metabolic fate of benzo[a]pyrene. Aldo-keto reductases (AKRs) represent a significant diversionary pathway in the metabolism of B[a]P trans-dihydrodiols. frontiersin.orgacs.org
Instead of undergoing a second epoxidation by CYPs, B[a]P-7,8-dihydrodiol can be oxidized by AKRs to form B[a]P-7,8-dione. pnas.orgacs.org This pathway diverts the dihydrodiol away from the formation of the highly mutagenic diol epoxides. acs.orgaacrjournals.org The AKR superfamily, which includes enzymes like AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), catalyzes the oxidation of the dihydrodiol to a ketol, which then spontaneously rearranges to a catechol. pnas.orgacs.org This catechol can then be oxidized to the corresponding electrophilic and redox-active o-quinone. frontiersin.org
The formation of B[a]P-7,8-dione represents an alternative activation pathway, as this o-quinone is also a reactive species capable of causing cellular damage through the generation of reactive oxygen species (ROS) and the formation of DNA adducts. pnas.orgacs.org Research has shown that in human lung cells, the AKR pathway can contribute to the activation of benzo[a]pyrene to a similar extent as the diol-epoxide pathway. acs.org The relative contribution of the AKR pathway versus the diol epoxide pathway can be influenced by the specific AKR isoforms present and the cellular redox state. acs.org
Table 2: Key Enzymes in Benzo[a]pyrene Metabolic Pathways
| Enzyme Family | Specific Enzyme(s) | Role in B[a]P Metabolism | Product(s) | Reference |
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of B[a]P; Second oxidation of B[a]P-7,8-dihydrodiol | B[a]P-7,8-epoxide; B[a]P-diol epoxides | osti.govoup.comnih.gov |
| Epoxide Hydrolase | mEH | Hydration of B[a]P-7,8-epoxide | B[a]P-7,8-dihydrodiol | inchem.orgoup.comoup.com |
| Aldo-Keto Reductase | AKR1A1, AKR1C1-1C4 | Oxidation of B[a]P-7,8-dihydrodiol | B[a]P-7,8-dione | pnas.orgacs.orgaacrjournals.org |
Iii. Applications of Benzo a Pyrenetetrol Ii 1 D8 in Metabolic Pathway Elucidation
Tracing Benzo[a]pyrene (B130552) Biotransformation Using Stable Isotope Labeling
Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone of modern quantitative mass spectrometry. By introducing a known quantity of a deuterated standard, such as Benzo[a]pyrenetetrol II 1-d8, into a biological sample, researchers can employ stable isotope dilution mass spectrometry to accurately measure the concentration of the endogenous, non-labeled analyte. nih.gov This method offers a significant increase in sensitivity and specificity compared to older techniques like radiometric or fluorescence detection. nih.gov
In vitro metabolic systems, such as purified enzymes and subcellular fractions like liver microsomes, are essential for dissecting the specific biochemical reactions a xenobiotic undergoes. Microsomal preparations containing cytochrome P450 (CYP) enzymes are widely used to study the metabolism of BaP and its intermediates. nih.govosti.gov In these controlled environments, deuterated standards are invaluable. For instance, studies using microsomal preparations of human CYP1A1, CYP1A2, and CYP1B1 have been conducted to determine the metabolism of BaP and its precursor to tetrols, benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol). nih.govoup.com The hydrolysis of the highly reactive diol epoxide metabolites of BaP results in the formation of stable tetrols, which serve as indicators of the formation of the ultimate carcinogen. oup.com The addition of a deuterated standard like this compound to these incubations would enable precise quantification of the tetrols formed, allowing for the determination of enzyme kinetics and metabolic rates for individual P450 isoforms. nih.govoup.com
Cell culture models provide a more integrated biological context than isolated enzymes while still allowing for controlled experimental conditions. Human cell lines, such as the bronchoalveolar H358 cells, have been instrumental in mapping the metabolic pathways of BaP. nih.gov A significant advancement in this area was the development of a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a library of [¹³C₄]-labeled BaP metabolite internal standards. nih.gov This technique allowed for the simultaneous quantification of metabolites from all three major BaP metabolic pathways: the radical cation pathway, the o-quinone pathway, and the diol epoxide pathway. nih.gov The signature metabolite from the diol epoxide pathway, B[a]P-r-7,t-8,t-9,c-10-tetrahydrotetrol (B[a]P-tetrol-1), was successfully detected and quantified, demonstrating that all three pathways contribute to BaP metabolism in these lung cells. nih.gov The use of a specific deuterated standard like this compound would further refine such analyses, providing absolute quantification of this specific tetrol isomer. Similarly, studies in HT-29 colon cancer cells have shown that BaP exposure leads to the generation of various metabolites, contributing to DNA damage. sci-hub.se
Organoids, three-dimensional (3D) cultures derived from stem cells, represent a significant leap forward from 2D cell cultures as they more closely replicate the structure and function of native tissues. cam.ac.uknih.gov Recent research has demonstrated the proficiency of human organoids derived from gastric, pancreatic, liver, colon, and kidney tissues in metabolizing BaP. mdpi.comnih.govacs.org In these studies, the formation of key metabolites, including BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1, was detected across all organoid types, confirming their metabolic competence. mdpi.comnih.gov This capability to bioactivate BaP was further evidenced by the formation of DNA adducts. mdpi.com The use of deuterated standards in conjunction with sensitive analytical methods like LC-MS/MS is critical for accurately profiling these metabolites in complex organoid systems, providing invaluable data on tissue-specific carcinogenesis. mdpi.comnih.gov
| Organoid Tissue Source | Metabolite Detected | Key Finding | Reference |
|---|---|---|---|
| Gastric | BaP-tetrol-l-1 | Demonstrated metabolic activation of BaP. Similar levels of diol and tetrol metabolites were detected. | mdpi.com |
| Pancreas | BaP-tetrol-l-1 | Showed the highest levels of DNA adduct formation, indicating significant bioactivation. | mdpi.comnih.gov |
| Liver (undifferentiated) | BaP-tetrol-l-1 | Along with pancreas, formed the highest levels of DNA adducts. | mdpi.comnih.gov |
| Kidney | BaP-tetrol-l-1 | Exhibited the highest upregulation of xenobiotic-metabolising enzyme genes (CYP1A1, NQO1). | mdpi.comnih.gov |
| Colon | BaP-tetrol-l-1 | Had the lowest responses in metabolite formation, DNA adducts, and enzyme expression. | mdpi.comnih.gov |
Quantification of Benzo[a]pyrene Metabolite Flux
Quantifying the rate at which metabolites are formed and processed—the metabolic flux—is crucial for understanding the balance between bioactivation and detoxification pathways. Stable isotope-labeled standards are indispensable for obtaining the precise measurements needed to calculate these fluxes.
The formation of benzo[a]pyrene tetrols is a multi-step process initiated by cytochrome P450 enzymes. nih.gov Kinetic studies comparing different human P450 isoforms have revealed their relative efficiencies in converting B[a]P-7,8-diol to the diol epoxides that subsequently hydrolyze to tetrols. nih.govoup.comacs.org For example, P450 1A1 is significantly more active than P450 1B1 and P450 1A2 in this conversion. nih.govoup.com By using a deuterated standard like this compound, researchers can accurately measure the amount of tetrol produced over time, which is essential for determining key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximal reaction velocity (kcat). acs.org This data allows for direct comparison of the catalytic efficiencies (kcat/Kₘ) of different enzymes, revealing which pathways are kinetically favored under specific conditions. acs.org
| Enzyme | kcat (min⁻¹) | Kₘ (µM) | kcat/Kₘ (mM⁻¹ min⁻¹) | Reference |
|---|---|---|---|---|
| P450 1A1 | 9.3 | 0.53 | 17000 | acs.org |
| P450 1B1 | 3.8 | 1.0 | 3800 | acs.org |
| P450 1A2 | 0.43 (nmol/min/nmol P450)† | N/A | N/A | nih.gov |
†Rate of total tetrol metabolite formation from the 7,8-diol, reported under different units and conditions. N/A: Not Available.
Metabolic rates for BaP can vary dramatically between individuals and across different tissues. This variability is a key factor in determining individual susceptibility to BaP-induced cancer. Studies involving oral micro-dosing of [¹⁴C]-BaP in human volunteers have revealed marked inter-individual differences in pharmacokinetic parameters, with the majority of the parent compound being extensively metabolized shortly after administration. nih.govresearchgate.net Bay region tetrols were among the predominant metabolites found in plasma, indicating significant first-pass metabolism and bioactivation. nih.gov The variability in metabolite levels underscores differences in individual metabolic capacities.
| Parameter | Mean ± Standard Deviation | Reference |
|---|---|---|
| Cₘₐₓ (fg/mL) | 8.99 ± 7.08 | nih.gov |
| AUC₀₋₄₈ₕᵣ (fg × hr/mL) | 68.6 ± 64.0 | nih.gov |
Furthermore, research using human tissue organoids has directly demonstrated significant inter-tissue variability in BaP metabolism. mdpi.comnih.gov As highlighted previously, pancreatic and liver organoids produced the highest levels of DNA adducts, while colon organoids showed the lowest metabolic activity. mdpi.comnih.gov This corresponds to different rates of tetrol production across tissues, reflecting tissue-specific expression and activity of metabolic enzymes. mdpi.comoup.com Accurately quantifying these differences using deuterated standards provides crucial insight into why certain organs are more susceptible to BaP's carcinogenic effects.
Stereochemical Analysis of this compound for Pathway Mapping
The stereochemistry of benzo[a]pyrene tetrols provides a window into the specific metabolic routes taken by the parent compound, B[a]P. The formation of different enantiomers and diastereomers of the tetrols is directly linked to the stereochemistry of the precursor diol epoxides. Therefore, the ability to accurately identify and quantify these specific stereoisomers is crucial for mapping the metabolic activation pathways of B[a]P in biological systems.
The use of deuterated standards like this compound, in conjunction with sensitive analytical techniques such as gas chromatography-isotope dilution high-resolution mass spectrometry (GC-ID-HRMS), enables the precise quantification of individual benzo[a]pyrene tetrol isomers in biological samples. oup.com This methodology is critical for determining the enantiomeric and diastereomeric ratios of these metabolites.
In a typical analytical approach, biological samples, such as those containing hemoglobin adducts, are subjected to acid hydrolysis to release the benzo[a]pyrene tetrols. oup.com A known amount of the isotopically labeled internal standard mixture, containing compounds like this compound, is added to the sample. oup.com Following derivatization, the sample is analyzed by GC-ID-HRMS. The mass spectrometer is set to monitor the specific ions corresponding to the native tetrols and their deuterated counterparts. The ratio of the signal intensity of the native analyte to that of the known amount of the internal standard allows for accurate quantification. oup.com
Research has demonstrated the ability to separate and quantify different tetrol isomers, including BPTII-1, BPTI-1, BPTI-2, and BPTII-2, using this approach. oup.com The varying concentrations of these isomers found in biological samples reflect the specific metabolic pathways active in an individual. For instance, studies have reported detectable concentrations of BPTII-1 and BPTI-1 in all donors tested, indicating the prevalence of the metabolic pathways leading to these specific stereoisomers. oup.com
Table 1: Illustrative Retention Times and Monitored Ions for Benzo[a]pyrene Tetrol Isomers
| Compound | Retention Time (min) | Native Ion (m/z) | Labeled Ion (m/z) |
| Benzo[a]pyrenetetrol II-1 (BPTII-1) | 12.39 | 404.1628 | 410.1829 |
| Benzo[a]pyrenetetrol I-1 (BPTI-1) | 12.66 | 404.1628 | 410.1829 |
| Benzo[a]pyrenetetrol I-2 (BPTI-2) | 13.20 | 404.1628 | 410.1829 |
| Benzo[a]pyrenetetrol II-2 (BPTII-2) | 13.68 | 404.1628 | 410.1829 |
This table is a representation of data that can be obtained through GC-ID-HRMS analysis and is based on findings from published research. oup.com
The stereochemical configuration of the benzo[a]pyrene tetrols is a direct consequence of the hydrolysis of their precursor diol epoxides. The metabolic activation of B[a]P can lead to the formation of four configurational isomers of B[a]P-7,8-diol-9,10-epoxide (BPDE). researchgate.net The two primary isomers are the anti-BPDE and syn-BPDE, each existing as a pair of enantiomers. researchgate.net The hydrolysis of these different diol epoxide isomers results in the formation of specific tetrol stereoisomers.
The analysis of the enantiomeric composition of these tetrols provides further insight into the metabolic pathways. For example, the bay region diol epoxide pathway, which is strongly associated with the carcinogenic effects of B[a]P, leads to specific enantiomers of the tetrols. nih.gov In contrast, the "reverse" diol epoxide pathway results in the formation of different enantiomers, which are generally considered to be less mutagenic and carcinogenic. nih.gov Chiral high-performance liquid chromatography (HPLC) methods have been developed to separate these enantiomers, allowing for a more detailed mapping of the metabolic activation of B[a]P. nih.gov
Table 2: Relationship between Parent Diol Epoxide and Resulting Tetrol Isomer
| Parent Diol Epoxide Isomer | Primary Tetrol Hydrolysis Product |
| anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (anti-BPDE) | Benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrol (BPTI-1) |
| syn-Benzo[a]pyrene-7,8-diol-9,10-epoxide (syn-BPDE) | Benzo[a]pyrene-r-7,t-8,c-9,t-10-tetrol (BPTII-1) |
This table illustrates the correlation between the major diol epoxide precursors and their corresponding tetrol hydrolysis products, as established in metabolic studies. oup.comnih.gov
Iv. Advanced Analytical Methodologies for Benzo a Pyrenetetrol Ii 1 D8 Detection and Quantification
Development and Validation of Mass Spectrometry-Based Methods
Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the analysis of B[a]P metabolites due to its high sensitivity and specificity. The use of isotopically labeled internal standards like Benzo[a]pyrenetetrol II 1-d8 is fundamental to these methods, correcting for variations in sample preparation and instrument response.
Stable isotope dilution (SID) LC-MS/MS is a powerful technique for the ultrasensitive quantification of B[a]P tetrols. nih.gov This method involves spiking a known amount of a stable isotope-labeled internal standard, such as this compound, into the sample at the beginning of the analytical process. The ratio of the native analyte to the internal standard is then measured by MS. This approach effectively compensates for any loss of analyte during sample extraction, cleanup, and analysis, leading to highly accurate and precise results.
Researchers have developed SID-LC-MS/MS methods capable of detecting B[a]P tetrols at the femtomole level. For instance, a study utilizing a library of [13C4]-labeled B[a]P metabolite internal standards achieved a limit of quantitation (LOQ) of 6 fmol on-column for 3-hydroxybenzo[a]pyrene, demonstrating a 500-fold increase in sensitivity compared to older HPLC-radiometric detection methods. acs.org The use of such labeled standards is critical in complex biological matrices where significant signal suppression or enhancement can occur. acs.orgnih.gov
Table 1: Performance of a Stable Isotope Dilution LC-MS/MS Method for B[a]P Metabolites
| Metabolite | Limit of Detection (LOD) (fmol on column) | Limit of Quantitation (LOQ) (fmol on column) | Linearity (R²) |
|---|---|---|---|
| B[a]P-7,8-diol | 1.5 | 6 | ≥0.99 |
| 3-OH-B[a]P | 1.5 | 6 | ≥0.99 |
| Other B[a]P Metabolites | In the lower fmol range | ≥0.99 |
Gas chromatography-mass spectrometry (GC-MS) offers another robust platform for the analysis of B[a]P tetrols. Prior to analysis, the non-volatile tetrols must be derivatized to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govgcms.cz
GC-isotope dilution high-resolution mass spectrometry (GC-ID-HRMS) has been successfully employed to quantify isomeric B[a]P tetrols released from hemoglobin and albumin adducts in human blood. oup.comtandfonline.com By using 13C6-isotopically labeled B[a]P tetrol isomer standards, researchers have achieved detection in the low fmol range. oup.comtandfonline.com For example, a GC-ID-HRMS method was able to detect BPTII-1 and BPTI-1 in all donors tested, with mean levels in smokers of 0.022 fmol/mg hemoglobin for BPTII-1 and 0.070 fmol/mg hemoglobin for BPTI-1. oup.com More recent GC-MS/MS methods have demonstrated even greater sensitivity, with a lower limit of quantification (LLOQ) of 50 pg/L for urinary BPT I-1. nih.gov
Table 2: GC-ID-HRMS Calibration Curve Ranges for B[a]P Tetrol Isomers
| Isomer | Native Standard Concentration Range (pg/µL) |
|---|---|
| BPTII-1 | 0.01 to 100 |
| BPTI-1 | 0.01 to 100 |
| BPTI-2 | 0.05 to 400 |
| BPTII-2 | 0.05 to 400 |
The choice of ionization technique significantly impacts the sensitivity and specificity of MS detection. For LC-MS analysis of B[a]P metabolites, both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been explored. nih.govup.pt Studies have shown that APCI can be more sensitive for detecting B[a]P metabolites. nih.gov Under positive APCI conditions, hydroxylated metabolites often exhibit a dominant dehydrated precursor ion, which is stable and suitable for selected reaction monitoring (SRM) analysis. nih.gov
For GC-MS, negative chemical ionization (NCI) is a popular choice for analyzing electrophilic molecules, including derivatized B[a]P tetrols. gcms.cz NCI offers high sensitivity and selectivity, which is advantageous when analyzing complex biological samples. gcms.cz The optimization of ion source parameters, such as temperature and reagent gas flow, is crucial for maximizing the signal and obtaining reproducible results. gcms.cz
Chromatographic Separation Techniques for Tetrol Isomers
The structural similarity of B[a]P tetrol isomers presents a significant analytical challenge. Effective chromatographic separation is essential to accurately quantify individual isomers.
High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been a widely used method for the analysis of B[a]P tetrols. cdc.govnih.govoup.com This technique leverages the native fluorescence of the tetrols for detection. The high sensitivity of fluorescence detection allows for the measurement of tetrols at the femtomole level. cdc.gov For instance, an HPLC-fluorescence assay has been reported with a detection limit of approximately 0.3 fmol of tetrols. cdc.gov This method has been applied to various biological samples, including human hair follicles and lung tissue. cdc.gov
Table 3: Detection Limits of HPLC with Fluorescence Detection for B[a]P Tetrols
| Sample Matrix | Detection Limit | Reference |
|---|---|---|
| Human Hair Follicles | ≈0.3 fmol of tetrols | cdc.gov |
| Human Lung Tissue | 6 pg benzo[a]pyrene-tetrol/mL | cdc.gov |
Capillary liquid chromatography (cap-LC) utilizes columns with small inner diameters, which can enhance separation efficiency and sensitivity, especially for limited sample volumes. squarespace.comsepscience.com Column-switching techniques in LC can further improve the analysis of complex samples by providing online sample cleanup and enrichment. researchgate.netnih.gov This approach involves using a pre-column to trap the analytes of interest from the sample matrix, after which the trapped compounds are eluted onto an analytical column for separation. This methodology has been successfully applied to the determination of B[a]P tetrol isomers in biological matrices, coupled with both fluorescence and mass spectrometric detection. researchgate.net
Strategies for Resolving Complex Tetrol Isomeric Mixtures
The structural similarity of benzo[a]pyrene (B130552) tetrol isomers presents a significant analytical challenge. Effective separation is crucial for accurate quantification and understanding the metabolic pathways of B[a]P.
Several chromatographic strategies have been employed to resolve these complex mixtures:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating PAH isomers. nih.gov Reversed-phase columns, such as C18, are widely used and can achieve baseline resolution of isomers like chrysene, benz[a]anthracene, and triphenylene. nih.gov For enhanced separation of B[a]P tetrol isomers, specialized columns, including those with pentafluorophenyl stationary phases, have been utilized. mdpi.com Capillary liquid chromatography with column-switching has also been shown to be effective for determining B[a]P tetrol isomers in biological samples. researchgate.net The elution order of the tetrols can be influenced by the mobile phase composition, with a common elution order being B[a]P tetrol I-1, I-2, II-2, and II-1. researchgate.net
Gas Chromatography (GC): When coupled with mass spectrometry (MS), GC provides powerful separation and identification capabilities. The use of specific capillary columns, such as a DB17-MS column, has been reported for the analysis of trimethylsilyl (B98337) derivatives of tetrols. nih.gov
Chiral HPLC: To distinguish between enantiomers of tetrols, chiral HPLC columns like Cyclobond II are employed. nih.gov This is particularly important as the stereochemistry of the metabolites can influence their biological activity.
Sample Preparation and Enrichment for Trace Analysis
Given the typically low concentrations of B[a]P tetrols in biological samples, effective sample preparation and enrichment are paramount. These steps aim to isolate the analytes from the complex matrix and concentrate them to levels suitable for instrumental analysis.
Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of B[a]P tetrols from biological matrices like urine and blood. cdc.govnih.govoup.com
A typical SPE protocol for urine samples involves several steps:
Enzymatic Deconjugation: Treatment with β-glucuronidase and arylsulfatase to release the tetrols from their conjugated forms. cdc.govnih.govacs.org
Initial Extraction: Often a liquid-liquid extraction is performed prior to SPE. cdc.govnih.gov
SPE Cleanup: The extract is then passed through one or more SPE cartridges. Common sorbents include:
Reverse-phase materials (e.g., C18, Strata-X): These are used to retain the nonpolar tetrols while allowing polar interferences to pass through. nih.govcdc.govnih.govoup.com
Activated Carbon: This can be used for further purification. cdc.govnih.gov
Phenylboronic Acid: This sorbent is used to specifically enrich for diol-containing compounds like tetrols. acs.org
In a study analyzing B[a]P tetrols in human hemoglobin, a SepPak C18 cartridge was used for purification after an initial liquid-liquid extraction. oup.com Another method for urinary tetrols utilized both activated carbon SPE and Strata-X SPE. cdc.govnih.gov
Liquid-liquid extraction remains a fundamental technique for the initial isolation of B[a]P tetrols from aqueous biological samples. cdc.govnih.govoup.com Ethyl acetate (B1210297) is a commonly used solvent for this purpose. oup.com Studies have shown that LLE can offer better extraction recoveries for B[a]P and its metabolites compared to SPE in some instances. researchgate.net For example, extraction recoveries for B[a]P and its metabolites from spiked urine samples using LLE with n-hexane were in the range of 90.3-101.6%. researchgate.net
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is gaining popularity for the analysis of various analytes in complex matrices, including polycyclic aromatic hydrocarbons in food samples. frontiersin.orgnih.gov This approach typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. frontiersin.org A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, often employing sorbents like primary secondary amine (PSA) and C18. frontiersin.org
While there is extensive literature on the use of QuEChERS for the parent compound benzo[a]pyrene in food matrices, its specific application and evaluation for the isolation of hydroxylated metabolites like this compound from biological samples is an area of ongoing research. frontiersin.orgnih.govresearchgate.net The adaptability of the QuEChERS methodology suggests its potential for the efficient extraction and cleanup of B[a]P tetrols.
Performance Characteristics of Analytical Methods
The reliability of an analytical method is defined by its performance characteristics, with the limit of detection (LOD) and limit of quantitation (LOQ) being two of the most critical parameters for trace analysis.
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For B[a]P tetrols, highly sensitive methods have been developed, enabling detection at very low levels.
Table 1: Reported Limits of Detection (LOD) and Quantitation (LOQ) for Benzo[a]pyrene Tetrols
| Analyte | Matrix | Method | LOD | LOQ | Citation |
| Benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1) | Urine | GC-ECNI-MS/MS | 0.026 pg/mL | - | cdc.govnih.gov |
| Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol (BPT II-1) | Urine | GC-ECNI-MS/MS | 0.090 pg/mL | - | cdc.govnih.gov |
| BaP-(7R,8S,9R,10S)-tetrol ((+)-BPT I-1) | Urine | GC-NICI-MS/MS | - | 50 pg/L | coresta.org |
| Benzo[a]pyrene-tetrol | Human Lung Tissue | HPLC with fluorescence detection | 6 pg/mL | - | nih.gov |
| Benzo[a]pyrene tetrols | Human Hair | HPLC with fluorescence detection | ~0.3 fmol | - | nih.govcdc.gov |
| BaPT-I | Red Blood Cells | APCI-MS | 0.05 ng/mL | - | rsc.org |
| BaPT-II | Red Blood Cells | APCI-MS | 0.10 ng/mL | - | rsc.org |
| Benzo[a]pyrene | Bread | GC/MS-SQ-SIM (QuEChERS) | 0.3 ng/g | 0.5 ng/g | nih.gov |
Note: The table includes data for various benzo[a]pyrene tetrols as specific data for the d8 isotopologue is often reported in the context of the unlabeled compounds it is used to quantify.
These low detection limits are crucial for biomonitoring studies, where the concentrations of these metabolites can be indicative of exposure to B[a]P from sources such as diet and tobacco smoke. cdc.govnih.gov For instance, a sensitive GC-MS/MS method for urinary BPT I-1, with an LLOQ of 50 pg/L, was able to distinguish between smokers and non-smokers. coresta.org
Evaluation of Method Linearity, Precision, and Recovery Across Diverse Matrices
The successful application of this compound as an internal standard in analytical methods hinges on the thorough validation of key performance characteristics, including linearity, precision, and recovery. These parameters are crucial for ensuring the accuracy and reliability of quantification of the target analyte, Benzo[a]pyrenetetrol, in complex sample types.
The linearity of an analytical method is established by creating a calibration curve with multiple concentration levels. For the analysis of polycyclic aromatic hydrocarbons (PAHs), linear correlation coefficients greater than 0.99 are typically achieved. oup.com For instance, in a validated gas chromatography-isotope dilution mass spectrometry (GC-IDMS) method for PAHs in urban dust, calibration curves were constructed at eight different concentration levels, all containing a fixed amount of the deuterated internal standard. oup.com
Precision, which measures the closeness of repeated measurements, is assessed in terms of repeatability (intra-day precision) and reproducibility (inter-day precision). A study determining PAHs in different parts of the Perilla frutescens plant validated their method by assessing parameters including precision. mdpi.com The goal is to demonstrate that the analytical method provides consistent results over short and long periods.
Recovery studies are essential to determine the efficiency of the sample extraction and clean-up process. The internal standard, in this case, this compound, is added to the sample before extraction. Its recovery is a measure of the analytical procedure's effectiveness. In a study analyzing PAHs in sediment, deuterated PAHs were used as internal standards to determine the concentrations of the native compounds. nih.gov
Below is an illustrative data table summarizing typical method validation results for the quantification of Benzo[a]pyrenetetrol using this compound as an internal standard in various matrices.
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
|---|---|---|---|---|---|
| Human Plasma | 0.1 - 100 | >0.995 | <5 | <10 | 85 - 115 |
| Wastewater | 0.5 - 200 | >0.992 | <8 | <12 | 80 - 110 |
| Soil Extract | 1 - 500 | >0.990 | <10 | <15 | 75 - 120 |
Comparative Analysis of Deuterated versus Carbon-13 Labeled Internal Standards
In isotope dilution mass spectrometry (IDMS), both deuterated (D-labeled) and Carbon-13 (¹³C-labeled) internal standards are widely used. oup.com The choice between them can have implications for the accuracy of the analytical results.
Deuterated standards, such as this compound, are often more readily available and cost-effective. However, they can sometimes exhibit slightly different chromatographic behavior compared to their native analogues due to the isotopic effect. This can lead to partial separation during analysis, potentially affecting the accuracy of quantification. Furthermore, in some instances, deuterium (B1214612) atoms can undergo back-exchange with hydrogen atoms, although this is less common for deuterium on aromatic rings.
Carbon-13 labeled standards are often considered the "gold standard" for IDMS. Because the chemical properties of ¹³C are nearly identical to those of ¹²C, ¹³C-labeled standards co-elute perfectly with the native analyte and are not susceptible to back-exchange. This minimizes potential sources of error and can lead to more accurate and precise measurements.
A study comparing the use of deuterated and ¹³C-labeled PAHs as internal standards for the analysis of sediment samples found that the concentrations determined using the deuterated standards were slightly but significantly lower (by 1.9-4.3%) than those determined with the ¹³C-labeled standards. nih.gov The researchers suggested that the deuterated PAHs might be more stable during the pressurized liquid extraction process, leading to a higher recovery of the internal standard relative to the native and ¹³C-labeled compounds. nih.gov
In some applications, both deuterated and ¹³C-labeled standards are used simultaneously. researchgate.netrsc.org For example, in passive air sampling, deuterated compounds might be used as performance reference compounds (PRCs) while ¹³C-labeled compounds serve as the internal standards for quantification. researchgate.netrsc.org However, this can lead to interferences if deuterium atoms are lost from the PRC in the mass spectrometer's ion source, creating fragments that overlap with the molecular ions of the ¹³C-labeled standards. researchgate.netrsc.org This issue can often be resolved by using high-resolution mass spectrometry. researchgate.netrsc.org
The following table provides a comparative overview of deuterated and ¹³C-labeled internal standards.
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards |
|---|---|---|
| Cost | Generally lower | Generally higher |
| Chromatographic Co-elution | Potential for slight separation from native analyte | Excellent co-elution with native analyte |
| Isotopic Exchange | Low risk, but possible under certain conditions | Negligible risk |
| Accuracy | Generally high, but can be affected by chromatographic separation and stability differences nih.gov | Considered the most accurate for IDMS |
V. Role of Benzo a Pyrenetetrol Ii 1 D8 in Understanding Polycyclic Aromatic Hydrocarbon Reactivity
Investigating the Chemical Fate of Benzo[a]pyrene (B130552) Diol Epoxides
The fate of BPDE is a critical determinant of B[a]P's carcinogenic potential. It exists in a delicate balance between reacting with cellular macromolecules like DNA and undergoing hydrolysis. The use of isotopically labeled standards like Benzo[a]pyrenetetrol II 1-d8 enables researchers to precisely measure the products of the hydrolysis pathway, which is crucial for studying the kinetics and thermodynamics of this detoxification route.
The hydrolysis of BPDE to form tetrols is a significant detoxification pathway that competes directly with its reaction with DNA. pnas.orgpnas.org Kinetic studies have shown that both hydrolysis and covalent binding to DNA proceed through a similar rate-determining step involving the formation of a carbonium ion intermediate. pnas.orgpnas.orgamanote.com The reaction is understood to be a pseudo-first-order process.
Research has demonstrated that the hydrolysis of BPDE is a general acid-catalyzed reaction. pnas.org This mechanism involves a rapid equilibrium between the acid catalyst and BPDE, followed by a rate-determining proton transfer and subsequent formation of the carbonium ion. pnas.org This intermediate is then rapidly quenched by water to form the stable tetrol. The ability to accurately quantify the resulting tetrols, facilitated by standards like this compound, is essential for determining the rate constants of this critical detoxification reaction.
Table 1: Kinetic Parameters of BPDE Reactions This table is illustrative and compiles conceptual data from kinetic studies. Specific values can vary based on experimental conditions.
| Parameter | Reaction with DNA | Hydrolysis to Tetrol | Key Findings |
| Reaction Order | Pseudo-first-order | Pseudo-first-order | Both reactions share a similar rate-determining step. pnas.orgpnas.org |
| Mechanism | Carbonium ion formation | General acid-catalyzed; Carbonium ion formation | The carbonium ion is a common intermediate for both pathways. pnas.org |
| Rate-Determining Step | Formation of carbonium ion | Formation of carbonium ion | The initial activation step is crucial for both outcomes. pnas.org |
Influence of Microenvironmental Factors on Diol Epoxide Reactivity
The local environment surrounding the BPDE molecule significantly influences whether it will bind to DNA or undergo hydrolysis. Factors such as pH, the presence of acid catalysts, and physical location relative to the DNA helix play a crucial role. pnas.orgoberlin.edu
One proposed model suggests that BPDE exists in two primary domains when DNA is present: a domain where it is physically intercalated into the DNA helix and a second domain where it is bound to the outside of the helix. pnas.org Kinetic results support the hypothesis that carbonium ions formed from intercalated BPDE molecules are more likely to form covalent adducts with DNA. pnas.org Conversely, carbonium ions generated from BPDE on the exterior of the DNA helix are more likely to be attacked by water, leading to the formation of tetrols. pnas.org Therefore, factors that affect the equilibrium between these two states can alter the ratio of DNA adducts to tetrols, ultimately influencing the genotoxicity of B[a]P.
Benchmarking of Biological Responses to Benzo[a]pyrene Metabolites
Quantifying B[a]P metabolites in biological samples provides a benchmark for assessing exposure and individual metabolic responses. Tetrols, as direct products of the ultimate carcinogen BPDE, are particularly valuable biomarkers.
The presence of benzo[a]pyrene tetrols in biological samples, such as urine, is a definitive indicator that the carcinogenic BPDE has been formed in the body. bohrium.comresearchgate.net Since BPDE is highly reactive and transient, measuring its stable hydrolysis products (tetrols) serves as a reliable method to confirm its prior existence and assess the "carcinogenicity pathway". bohrium.com
Methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) rely on isotopically labeled internal standards, such as this compound, for accurate quantification. researchgate.net Studies have successfully used the measurement of urinary B[a]P-(7R,8S,9R,10S)-tetrol to distinguish smokers from non-smokers, demonstrating its utility as a biomarker of exposure to B[a]P from tobacco smoke. researchgate.netmdpi.com These measurements provide crucial information on an individual's cancer susceptibility by indicating the extent to which B[a]P is being converted into its ultimate carcinogenic form. researchgate.net
The metabolic processing of B[a]P can vary significantly between different cell types and organs. nih.govplos.org B[a]P is metabolized by cytochrome P450 enzymes to various intermediates, including epoxides and diols. researchgate.netplos.org Further oxidation by these enzymes leads to the formation of BPDE, which can then be detoxified by enzymes like glutathione-S-transferases or hydrolyzed to tetrols. plos.org
Studies comparing different human cell lines, such as lung (A549), bladder (T24), and liver (HepG2) cells, have revealed extreme variations in their response to B[a]P. plos.org For instance, BPDE-DNA adducts were formed in a dose-dependent manner in HepG2 cells, while in A549 lung cells, adduct formation was most efficient at the lowest concentrations and decreased at higher doses. plos.org These differences are attributed to variations in the induction and activity of metabolic (Phase I) and detoxification (Phase II) enzymes. plos.org The precise measurement of tetrol formation in these cellular systems, enabled by labeled standards, is a key component in dissecting these cell-specific metabolic pathways and understanding organ-specific susceptibility to B[a]P-induced cancer.
Table 2: Comparison of BPDE-DNA Adduct Formation in Human Cell Lines Based on data from Genies et al., PLOS One (2013). plos.org
| Cell Line | Organ of Origin | BPDE-DNA Adduct Formation Pattern | Implication |
| HepG2 | Liver | Dose-dependent increase | Reflects a high capacity for metabolic activation. |
| A549 | Lung | Bell-shaped response (peak at low B[a]P concentration) | Suggests complex regulation, possibly involving efficient detoxification or protein elimination at higher concentrations. |
| T24 | Bladder | No detectable adducts | Indicates a low capacity for the specific metabolic activation pathway leading to BPDE. |
Structural Elucidation of Metabolite Intermediates and Products
The pathway from B[a]P to its ultimate carcinogenic form involves several stereochemically distinct intermediates. The initial oxygenation by cytochrome P450 enzymes is stereospecific, leading to the formation of specific enantiomers of the 7,8-epoxide. nih.gov Subsequent hydration by epoxide hydrolase and a second oxygenation step also proceed with high stereoselectivity, yielding optically active diol epoxides. nih.gov
In studies aimed at elucidating the structure of B[a]P metabolites and their DNA adducts, analytical techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry are indispensable. nih.gov In such analyses, an isotopically labeled internal standard like this compound is crucial. It co-elutes with the native tetrol but is distinguished by its higher mass in the mass spectrometer. This allows for unambiguous identification and precise quantification of the metabolite, even at trace levels within a complex biological matrix. nih.gov This accurate quantification is vital for confirming the structures of metabolic products and understanding the precise chemical pathways of B[a]P activation and detoxification.
Spectroscopic Characterization of this compound
Mass Spectrometry (MS): Mass spectrometry is a cornerstone for the identification of BaP metabolites. For the non-deuterated benzo[a]pyrene tetrols, the molecular weight is 320.3 g/mol . In negative ion mode electrospray ionization mass spectrometry (ESI-MS), the deprotonated molecule [M-H]⁻ would be observed at m/z 319. For this compound, a mass shift corresponding to the eight deuterium (B1214612) atoms would be expected. The fragmentation patterns of derivatized tetrols, such as permethylated or peracetylated derivatives, have been studied to aid in their structural identification. For instance, permethylated tetrols have been observed to undergo retro-Diels-Alder fragmentation reactions nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the hydroxyl groups in the tetrahydrofuran (B95107) ring of benzo[a]pyrene tetrols. While specific ¹H NMR data for this compound is scarce, studies on related non-deuterated isomers and their derivatives have been used to establish the relative positions and orientations of the protons. The presence of the deuterium atom at the 1-position would result in the absence of a proton signal at that position in the ¹H NMR spectrum, which can aid in signal assignment.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of benzo[a]pyrene metabolites is characterized by the signature of the pyrene (B120774) aromatic system. The parent compound, benzo[a]pyrene, exhibits characteristic absorption bands. Its metabolites, including the tetrols, retain a similar pyrene-like chromophore, and thus display comparable UV-Vis spectra. This property is often utilized in HPLC-based detection methods for these compounds.
Table 1: Representative Spectroscopic Data for Benzo[a]pyrene Tetrols
| Spectroscopic Technique | Observation | Reference |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 319 for non-deuterated tetrols | Inferred |
| ¹H NMR Spectroscopy | Complex multiplets in the aromatic and aliphatic regions | nih.gov |
| UV-Visible Spectroscopy | Pyrene-like absorption spectrum | mdpi.com |
Note: The data presented are for non-deuterated benzo[a]pyrene tetrols. For this compound, a corresponding increase in the molecular weight by the mass of eight deuterium atoms would be observed in mass spectrometry.
Computational Chemistry Approaches to Predict Tetrol Formation and Stability
Computational chemistry provides invaluable insights into the mechanisms of PAH metabolism and the properties of their metabolites, including the formation and stability of benzo[a]pyrene tetrols. These theoretical approaches complement experimental findings and help in understanding the underlying principles of PAH reactivity.
The formation of benzo[a]pyrene tetrols occurs through the hydrolysis of benzo[a]pyrene diol epoxides (BPDE), which are ultimate carcinogenic metabolites of benzo[a]pyrene hmdb.cawikipedia.org. Computational studies, primarily using density functional theory (DFT), have been employed to investigate the thermodynamics and kinetics of this hydrolysis process.
Quantum chemical calculations have been used to explore the reaction pathway of BPDE hydrolysis. These studies suggest that the reaction proceeds through a carbocation intermediate, and the stability of this intermediate influences the rate of hydrolysis and the stereochemistry of the resulting tetrols nih.govnih.gov. For instance, theoretical calculations have shown that the formation of certain chlorohydrin intermediates, which can then hydrolyze to tetrols, is thermodynamically favored, thus explaining the observed product distribution nih.gov.
The stability of the different tetrol isomers is also a subject of computational investigation. The relative energies of various stereoisomers can be calculated to predict their thermodynamic stability. These calculations often involve geometry optimization followed by frequency calculations to obtain thermochemical data such as enthalpy and Gibbs free energy. While specific computational studies focusing solely on the stability of this compound are not widely reported, the methodologies have been applied to the parent compound and its isomers nih.govresearchgate.netresearchgate.netbohrium.comnih.gov. The insights gained from these studies are crucial for understanding why certain metabolic pathways and specific isomers are favored in biological systems.
Table 2: Key Aspects of Computational Studies on Benzo[a]pyrene Tetrol Formation
| Computational Approach | Focus of Study | Key Findings | Reference |
| Density Functional Theory (DFT) | Hydrolysis of Benzo[a]pyrene Diol Epoxide (BPDE) | Reaction proceeds via a carbocation intermediate; stability of intermediates influences product stereochemistry. | nih.govnih.gov |
| Quantum Chemical Calculations | Stability of Reaction Intermediates | The stability of intermediates like chlorohydrins can determine the final tetrol isomer ratio. | nih.gov |
Vi. Future Directions in Benzo a Pyrenetetrol Ii 1 D8 Research
Development of Novel Isotope-Labeled Probes for Metabolic Research
The use of stable isotope-labeled compounds as tracers is a cornerstone of metabolic research, enabling the quantification of biochemical reactions in vivo. isotope.com The development of new and more sophisticated isotope-labeled probes, expanding upon the utility of Benzo[a]pyrenetetrol II 1-d8, represents a critical future direction. These next-generation probes will be instrumental in elucidating complex metabolic pathways and tracking the fate of xenobiotics within biological systems. mblintl.comnih.gov
Innovations are expected to focus on creating a wider array of labeled metabolites corresponding to different stages of the BaP metabolic pathway. This will allow researchers to move beyond simple exposure measurement to detailed metabolic flux analysis, providing a more dynamic picture of how BaP is processed in the body. nih.gov Such studies can help identify key enzymatic steps and potential bottlenecks in the detoxification process. The overarching goal is to create a comprehensive toolkit of labeled standards to study the entire metabolic network of BaP and other PAHs with greater precision.
| Research Goal | Approach | Potential Impact |
| Elucidate Complete Metabolic Pathways | Synthesis of additional stable isotope-labeled BaP metabolites (e.g., dihydrodiols, quinones). | Provides a more detailed map of BaP bioactivation and detoxification, identifying critical control points. |
| Quantify Metabolic Flux | Use of multiple labeled probes in tandem to track the flow of atoms through the metabolic network. mblintl.com | Enables dynamic assessment of metabolic pathway activity in response to various stimuli or genetic factors. |
| Improve Biomarker Identification | Development of highly sensitive probes for detecting low-abundance, transient metabolites. | Uncovers novel biomarkers that may be more indicative of disease risk than currently measured end-products. |
Integration of this compound Quantification into Multi-Omics Research
The quantification of specific metabolites is increasingly a vital component of multi-omics research, which seeks to provide a holistic view of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov Integrating precise measurements of BaP tetrols, facilitated by standards like this compound, into these large-scale studies is a key future direction. This approach can connect environmental exposures to molecular-level changes and disease phenotypes. researchgate.net
For instance, by correlating the levels of BaP tetrols with gene expression profiles (transcriptomics) and protein levels (proteomics) in exposed populations, researchers can identify the specific cellular pathways that are perturbed by BaP. This integrative strategy can uncover novel mechanisms of toxicity and identify individuals who may be more susceptible to the adverse effects of PAH exposure due to their genetic makeup. nih.gov Such studies are crucial for understanding complex diseases where environmental factors play a significant role. biorxiv.org
| Omics Field | Integration Approach | Expected Insights |
| Genomics | Correlate tetrol levels with genetic variations (e.g., SNPs) in metabolic enzyme genes. | Identify genetic predispositions to inefficient BaP metabolism and higher cancer risk. |
| Transcriptomics | Measure tetrol concentrations alongside gene expression profiling in exposed tissues or cells. | Reveal the regulatory networks and signaling pathways activated or suppressed by BaP exposure. |
| Proteomics | Quantify tetrols in parallel with the abundance and post-translational modifications of key metabolic enzymes (e.g., Cytochrome P450s). | Understand how protein-level regulation affects metabolic outcomes and individual susceptibility. |
| Metabolomics | Include tetrol quantification within broader, untargeted metabolomic profiles of exposed individuals. biorxiv.org | Place BaP metabolism within the context of the entire metabolome to identify systemic effects and off-target disruptions. |
Advanced Modeling and Simulation of Benzo[a]pyrene (B130552) Metabolic Pathways
Computational modeling is an essential tool for understanding the complex kinetics of xenobiotic metabolism. researchgate.net Physiologically-based pharmacokinetic (PBPK) models are currently used to simulate the absorption, distribution, metabolism, and excretion of BaP and its metabolites. researchgate.netnih.gov A significant future direction is the refinement of these models through the incorporation of highly accurate quantitative data generated using internal standards like this compound.
By feeding real-world metabolite concentration data into these models, their predictive accuracy can be substantially improved. nih.gov Advanced simulations can then be used to explore the effects of different exposure scenarios, genetic polymorphisms in metabolic enzymes, and the impact of co-exposures on BaP metabolic pathways. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the interactions between BaP metabolites and enzymes at an atomic level, helping to explain the substrate specificity and efficiency of key proteins like CYP1A1 and CYP1B1. researchgate.net
| Modeling Approach | Current State | Future Advancements |
| Pharmacokinetic (PBPK) Models | Simulate time-course concentrations of BaP and major metabolites in various tissues. nih.gov | Integration of precise, isotope-dilution mass spectrometry data to refine model parameters and improve predictive power for low-dose exposures. |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the inhibitory potential of compounds on metabolic enzymes like CYP1B1. researchgate.net | Development of more sophisticated models that can predict the formation rates of specific metabolites, including tetrols. |
| Molecular Dynamics (MD) Simulation | Observe interactions between ligands and the active sites of metabolic enzymes. researchgate.net | Simulation of the complete multi-enzyme pathway of BaP metabolism to understand pathway flux and intermediate channeling. |
| Systems Biology Models | Largely conceptual, linking metabolic pathways to cellular responses. | Creation of integrated models that combine PBPK, metabolic flux, and signaling pathway data to predict health outcomes from exposure data. |
Exploration of New Analytical Platforms for High-Throughput Tetrol Analysis
While existing methods like gas or liquid chromatography coupled with mass spectrometry (GC-MS/LC-MS) are powerful, they can be labor-intensive. nih.govresearchgate.net A critical area of future research is the development of novel analytical platforms that can increase the throughput, sensitivity, and accessibility of BaP tetrol analysis.
Future platforms may involve miniaturization and automation to allow for the rapid screening of large numbers of samples. Technologies such as microfluidics ("lab-on-a-chip") could integrate sample preparation, separation, and detection into a single, automated workflow. Additionally, advancements in mass spectrometry, such as ambient ionization techniques, could one day allow for the direct analysis of samples with minimal preparation. Another avenue of exploration is the use of advanced imaging techniques, like multiphoton microscopy, to visualize and quantify metabolite formation in real-time within living cells, providing unparalleled spatial and temporal resolution of the metabolic process. nih.gov
| Analytical Platform | Principle | Potential Advantage for Tetrol Analysis |
| High-Throughput Mass Spectrometry | Automation of sample preparation and rapid LC gradients coupled to fast-scanning MS. | Enables large-scale epidemiological studies by significantly reducing analysis time per sample. |
| Microfluidics (Lab-on-a-Chip) | Miniaturized and integrated sample processing and analysis on a single chip. | Reduces sample and reagent consumption; potential for portable, point-of-care exposure assessment. |
| Ambient Ionization MS | Direct ionization of analytes from surfaces with minimal sample preparation. | Drastic simplification of workflows, allowing for near-instantaneous screening of samples. |
| Multiphoton Microscopy | Real-time imaging and spectral analysis of fluorescent metabolites in living cells. nih.gov | Provides dynamic, subcellular information on where and when tetrols are formed, linking metabolism to cellular structures. |
Q & A
Q. How is Benzo[a]pyrenetetrol II 1-d8 structurally characterized, and what analytical techniques validate its identity in environmental or biological samples?
this compound (BaPT-d8) is a deuterated analog of BaPT, used as an internal standard for quantification. Structural validation requires:
- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (deuterium incorporation shifts molecular ion peaks).
- Nuclear Magnetic Resonance (NMR) to confirm substitution patterns and deuterium placement.
- Gas Chromatography-Mass Spectrometry (GC-MS) with silylation derivatization (e.g., MSTFA + 1% TMCS) to enhance volatility and detect hydroxyl groups .
- Cross-referencing with certified reference materials (CRMs) for retention time alignment .
Q. Why is this compound critical for quantifying PAH metabolites in exposure studies?
Deuterated standards like BaPT-d8 correct for matrix effects and ionization efficiency variations in mass spectrometry. Key applications include:
- Recovery Rate Calibration : Spiking samples with BaPT-d8 before extraction accounts for losses during sample preparation.
- Isotope Dilution Mass Spectrometry (IDMS) : Compensates for signal suppression/enhancement in complex biological matrices (e.g., urine, blood) .
- Quality Control : Ensures precision in longitudinal studies tracking PAH metabolite levels .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound recovery rates across different matrices?
Discrepancies often arise from:
- Matrix Complexity : Lipid-rich vs. aqueous matrices affect extraction efficiency.
- Derivatization Inconsistencies : Hydroxyl group reactivity varies with temperature and catalyst purity.
Q. What experimental strategies mitigate interference from co-eluting PAH metabolites in GC-MS or LC-MS analyses using BaPT-d8?
Interference challenges include:
- Chromatographic Co-elution : Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to isolate analyte-specific transitions.
- Isotopic Overlap : Employ high-resolution instruments (e.g., Q-TOF) to distinguish BaPT-d8 from endogenous metabolites .
- Method Cross-Validation : Compare results across multiple detection techniques (e.g., HPLC-FLD vs. GC-MS) to confirm specificity .
Q. How does this compound inform mechanistic studies of PAH-induced carcinogenesis?
BaPT-d8 enables precise tracking of:
- Metabolic Activation : Quantify diol-epoxide adducts (e.g., BPDE-DNA) in vitro using deuterated internal standards to assess CYP1A1/CYP1B1 activity .
- Dose-Response Relationships : Correlate BaPT-d8 recovery with adduct levels to model genotoxic thresholds in cell lines or animal models .
- Temporal Exposure Dynamics : Monitor metabolite accumulation in repeated-dose studies to identify nonlinear pharmacokinetics .
Q. What statistical approaches address variability in this compound-based PAH biomarker studies?
- ANOVA with Post Hoc Tests : Identify significant differences in PAH levels across experimental groups (e.g., dietary exposure vs. inhalation) .
- Multivariate Regression : Control for confounders like smoking status or lipid content in human biomonitoring .
- Limit of Detection (LOD) Adjustments : Use iterative models to refine detection thresholds in low-abundance samples .
Methodological Notes
- Derivatization Optimization : For GC-MS, ensure silylation agents are anhydrous and reaction vials are sealed to prevent moisture ingress .
- Data Validation : Cross-check results against EPA IRIS guidelines and HERO database entries for toxicological relevance .
- Ethical Compliance : Adhere to ISO 17025 standards for CRM usage in environmental and clinical analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
